ARQ 531

Vue d'ensemble

Description

ARQ 531 est un inhibiteur puissant et réversible de la tyrosine kinase de Bruton (BTK) avec une activité supplémentaire contre les kinases de la famille Src et les kinases liées à la signalisation ERK . Il a montré un potentiel prometteur pour cibler la leucémie lymphocytaire chronique (LLC) résistante à l'ibrutinib et la transformation de Richter .

Applications De Recherche Scientifique

ARQ 531 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study kinase inhibition and signaling pathways . In biology, this compound is utilized to investigate the role of BTK and other kinases in cellular processes . In medicine, it has shown potential in treating hematologic malignancies such as CLL and Richter transformation . Additionally, this compound is being explored for its efficacy in acute myeloid leukemia (AML) and other B-cell malignancies . Its broad kinase inhibition profile makes it a valuable compound for preclinical and clinical research .

Mécanisme D'action

Target of Action

ARQ 531, also known as Nemtabrutinib, is a small molecule drug that primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a key regulator of the B-cell receptor signaling pathway, which mediates signaling from the cell surface to the cytoplasm and into the nucleus . Notably, this compound is a potent inhibitor of both wild-type and ibrutinib-resistant C481S-mutated BTK .

Mode of Action

This compound works as a reversible BTK inhibitor . Unlike other BTK inhibitors, it also works against some mutated forms of BTK . It is a reversible ATP competitive inhibitor of BTK that inhibits ibrutinib-resistant BTK-C481S mutant CLL cells .

Biochemical Pathways

This compound potently inhibits BTK and suppresses B-cell receptor (BCR) signaling . It targets additional kinases and suppresses multiple oncogenic pathways, including Src family kinases (SFK) and kinases related to ERK signaling . This broad inhibitory potency is coupled to broad anti-tumor activity in DLBCL subtypes, including tumors resistant to BCR targeted therapy .

Pharmacokinetics

This compound has a steady-state mean C min exceeding 1 µM and a plasma half-life of 56 hours . Despite this compound having a less favorable pharmacokinetics profile in rodents, it demonstrates modest single agent in vivo activity and synergy with venetoclax .

Result of Action

This compound treatment has anti-proliferative activity in vitro and impairs colony formation in AML cell lines and primary AML cells independent of the presence of a FLT3 ITD mutation . It decreases phosphorylation of oncogenic kinases targeted by this compound, including SFK (Tyr416), BTK, and fms-related tyrosine kinase 3 (FLT3), ultimately leading to changes in downstream targets including SYK, STAT5a, and ERK1/2 .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, in vitro drug synergy data shows that this compound demonstrates synergy with venetoclax in the MOLM-13 AML xenograft model . This suggests that the efficacy of this compound can be enhanced when used in combination with other drugs.

Analyse Biochimique

Biochemical Properties

ARQ 531 plays a crucial role in biochemical reactions by inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. This inhibition disrupts the signaling cascade that leads to B-cell activation and proliferation. This compound interacts with both wild-type and C481S-mutant forms of BTK, making it effective even in cases where resistance to first-generation BTK inhibitors has developed . Additionally, this compound has been shown to inhibit other kinases such as Src family kinases (SFK) and spleen tyrosine kinase (SYK), further contributing to its anti-tumor activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In B-cell malignancies, this compound inhibits BCR signaling, leading to reduced cell viability, migration, and expression of activation markers such as CD40 and CD86 . This compound also induces apoptosis in cancer cells by decreasing the phosphorylation of oncogenic kinases and downstream targets, including SYK, STAT5a, and ERK1/2 . These effects collectively contribute to the anti-proliferative activity of this compound in vitro and in vivo.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of BTK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as PLCγ2, which is essential for BCR signaling . By blocking BTK activity, this compound disrupts the signaling pathways that promote B-cell survival and proliferation. Additionally, this compound’s ability to inhibit mutated forms of BTK, such as the C481S mutation, makes it a valuable therapeutic option for patients with resistance to other BTK inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates a long residence time with BTK, leading to sustained inhibition of the enzyme . Studies have shown that this compound maintains its stability and efficacy over extended periods, with minimal degradation observed in vitro. Long-term treatment with this compound has been associated with continued suppression of BCR signaling and sustained anti-tumor activity in preclinical models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits BTK activity and reduces tumor growth without significant toxicity . At higher doses, some adverse effects such as neutropenia and gastrointestinal disturbances have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with kinases such as BTK, SFK, and SYK. The inhibition of these kinases affects various downstream signaling pathways, including those involved in cell survival, proliferation, and apoptosis . This compound is not metabolized by major CYP450 enzymes, which reduces the potential for drug-drug interactions and contributes to its favorable pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s ability to inhibit BTK in both the cytoplasm and nucleus suggests that it can effectively penetrate cellular membranes and reach its target sites . Additionally, this compound’s distribution within tissues is influenced by its binding to plasma proteins and its relatively long half-life .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with BTK and other kinases involved in BCR signaling. The compound’s ability to inhibit BTK in the cytoplasm prevents the activation of downstream signaling pathways that promote B-cell survival and proliferation . This compound does not require specific targeting signals or post-translational modifications to reach its site of action, making it a versatile and effective therapeutic agent.

Méthodes De Préparation

La synthèse de ARQ 531 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et les réactions de couplage finales. Les voies de synthèse exactes et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement en détail. il est connu que this compound est synthétisé par une série de réactions chimiques impliquant la formation de liaisons et de groupes fonctionnels spécifiques . Les méthodes de production industrielle impliquent probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

ARQ 531 subit diverses réactions chimiques, impliquant principalement son interaction avec les kinases. C'est un inhibiteur réversible, ce qui signifie qu'il forme des liaisons non covalentes avec ses cibles . Le composé est connu pour inhiber les fonctions médiées par la BTK, notamment la signalisation du récepteur des cellules B, la viabilité, la migration et la transcription génétique . Les réactifs et conditions courants utilisés dans ces réactions comprennent les inhibiteurs de kinases et des solutions tampons spécifiques pour maintenir le pH et la force ionique appropriés . Les principaux produits formés à partir de ces réactions sont généralement des protéines phosphorylées et d'autres molécules de signalisation .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de signalisation . En biologie, this compound est utilisé pour étudier le rôle de la BTK et d'autres kinases dans les processus cellulaires . En médecine, il a montré un potentiel dans le traitement des hémopathies malignes telles que la LLC et la transformation de Richter . De plus, this compound est étudié pour son efficacité dans la leucémie myéloïde aiguë (LMA) et d'autres tumeurs malignes des cellules B . Son large profil d'inhibition des kinases en fait un composé précieux pour la recherche préclinique et clinique .

Mécanisme d'action

This compound exerce ses effets en inhibant de manière réversible la BTK, une enzyme clé impliquée dans la signalisation du récepteur des cellules B . En ciblant la BTK, this compound perturbe les voies de signalisation en aval qui favorisent la survie, la prolifération et la migration cellulaires . Le composé inhibe également d'autres kinases, notamment les kinases de la famille Src et les kinases liées à la signalisation ERK, ce qui améliore encore son potentiel thérapeutique . Les cibles moléculaires de this compound comprennent la BTK, les kinases de la famille Src et les kinases liées à l'ERK . L'inhibition de ces cibles entraîne une diminution de la phosphorylation des kinases oncogéniques et des changements ultérieurs dans les molécules de signalisation en aval .

Comparaison Avec Des Composés Similaires

ARQ 531 est unique en sa capacité à inhiber de manière réversible la BTK et d'autres kinases, ce qui le distingue d'autres inhibiteurs de la BTK tels que l'ibrutinib et l'acalabrutinib . Contrairement à ces inhibiteurs covalents, this compound peut cibler à la fois les formes sauvages et mutées de la BTK, y compris la mutation C481S qui confère une résistance aux inhibiteurs covalents . Des composés similaires comprennent l'ibrutinib, l'acalabrutinib et le zanubrutinib, qui sont également des inhibiteurs de la BTK mais diffèrent par leurs mécanismes de liaison et leur sélectivité des kinases . Le large profil d'inhibition des kinases de this compound et sa liaison réversible en font un candidat prometteur pour surmonter la résistance aux inhibiteurs de la BTK existants .

Propriétés

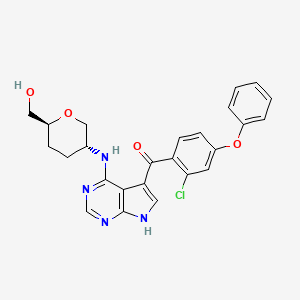

IUPAC Name |

(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN4O4/c26-21-10-17(34-16-4-2-1-3-5-16)8-9-19(21)23(32)20-11-27-24-22(20)25(29-14-28-24)30-15-6-7-18(12-31)33-13-15/h1-5,8-11,14-15,18,31H,6-7,12-13H2,(H2,27,28,29,30)/t15-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFCZQSJQXFJDS-QAPCUYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC[C@@H]1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095393-15-8 | |

| Record name | ARQ-531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095393158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemtabrutinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTZ51LIXN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B605518.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)